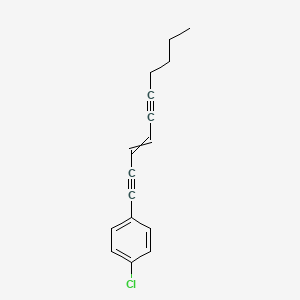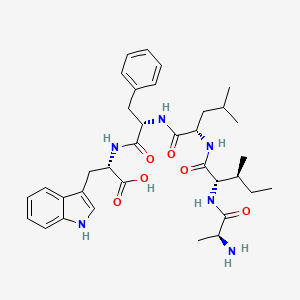
4-Cyclooctyl-3-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclooctyl-3-methylphenol is an organic compound belonging to the class of alkylated phenols It features a cyclooctyl group attached to the fourth position and a methyl group attached to the third position of the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclooctyl-3-methylphenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where cyclooctyl chloride reacts with 3-methylphenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the phenol and alkylating agents are passed over a catalyst bed at elevated temperatures and pressures. This method ensures high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclooctyl-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclooctylmethylphenol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of cyclooctyl-3-methylquinone.
Reduction: Formation of cyclooctylmethylphenol.
Substitution: Formation of halogenated derivatives like 4-cyclooctyl-3-methyl-2-bromophenol.
Wissenschaftliche Forschungsanwendungen
4-Cyclooctyl-3-methylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Cyclooctyl-3-methylphenol involves its interaction with cellular components. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The cyclooctyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to lipid membranes and hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylphenol: Lacks the cyclooctyl group, making it less hydrophobic.
4-Cyclohexyl-3-methylphenol: Contains a cyclohexyl group instead of a cyclooctyl group, resulting in different steric and hydrophobic properties.
4-Cyclooctylphenol: Lacks the methyl group, affecting its reactivity and binding properties.
Uniqueness
4-Cyclooctyl-3-methylphenol is unique due to the presence of both the cyclooctyl and methyl groups, which confer distinct steric and hydrophobic characteristics. These features make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Eigenschaften
CAS-Nummer |
828288-76-2 |
|---|---|
Molekularformel |
C15H22O |
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
4-cyclooctyl-3-methylphenol |
InChI |
InChI=1S/C15H22O/c1-12-11-14(16)9-10-15(12)13-7-5-3-2-4-6-8-13/h9-11,13,16H,2-8H2,1H3 |
InChI-Schlüssel |
AMZHWAYCNPBOGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)O)C2CCCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



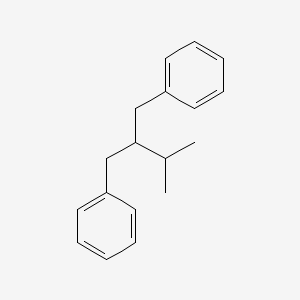
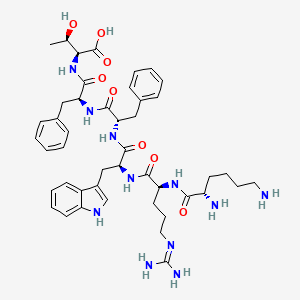
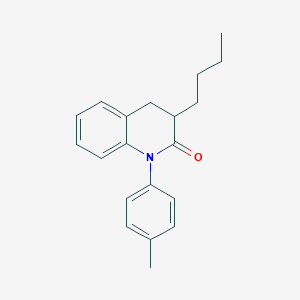
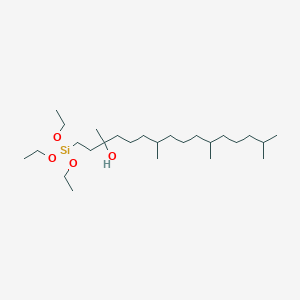
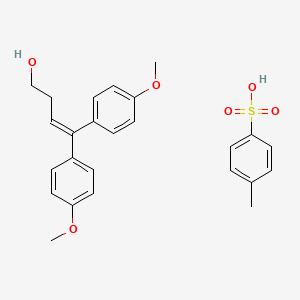
![N-[6-(2-Methyl-2-propanyl)-3,6-dihydro-1(2H)-pyridinyl]benzamide](/img/structure/B14229349.png)
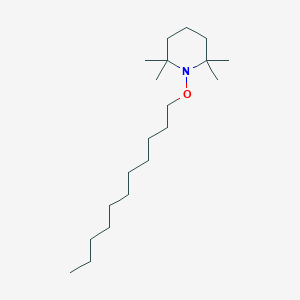
![1,1'-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene}](/img/structure/B14229359.png)
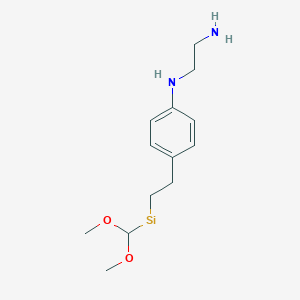
![Benzene, 1,3-bis[[3,5-bis(1,1-dimethylethyl)phenyl]ethynyl]-](/img/structure/B14229365.png)
